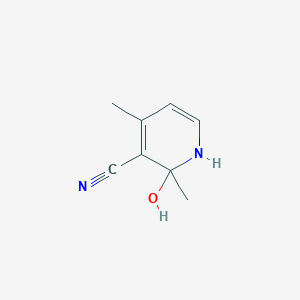

3-Cyano-2,4-dimethyl-2-hydroxypyridine

Descripción

BenchChem offers high-quality 3-Cyano-2,4-dimethyl-2-hydroxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-2,4-dimethyl-2-hydroxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C8H10N2O |

|---|---|

Peso molecular |

150.18 g/mol |

Nombre IUPAC |

2-hydroxy-2,4-dimethyl-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C8H10N2O/c1-6-3-4-10-8(2,11)7(6)5-9/h3-4,10-11H,1-2H3 |

Clave InChI |

WURSYXRXVMOPAO-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(NC=C1)(C)O)C#N |

Origen del producto |

United States |

An In-depth Technical Guide to 3-Cyano-4,6-dimethyl-2-hydroxypyridine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-cyano-4,6-dimethyl-2-hydroxypyridine (CAS No. 769-28-8), a versatile heterocyclic organic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis methodologies, and burgeoning applications of this molecule, grounding all claims in authoritative scientific literature.

Introduction: A Molecule of Duality and Potential

3-Cyano-4,6-dimethyl-2-hydroxypyridine is a pyridine derivative characterized by a unique substitution pattern that imparts significant chemical reactivity and biological potential.[1] Its structure, featuring a pyridine ring with a cyano group at the 3-position, methyl groups at the 4- and 6-positions, and a hydroxyl group at the 2-position, makes it a valuable building block in medicinal chemistry and materials science.[1][2] The presence of both electron-withdrawing (cyano) and electron-donating (hydroxyl and methyl) groups on the same scaffold creates a molecule with diverse reactivity, paving the way for the synthesis of a wide array of derivatives.[1][2]

One of the most critical aspects of this compound is its existence in a tautomeric equilibrium between the 2-hydroxypyridine (enol) form and the 3-cyano-4,6-dimethyl-2(1H)-pyridinone (keto) form.[1] This lactam-lactim tautomerism is a classic and extensively studied phenomenon in heterocyclic chemistry.[1] The equilibrium is sensitive to the solvent environment, with polar solvents favoring the more polar 2-pyridone tautomer.[1][3][4] Spectroscopic evidence, particularly from IR and NMR, strongly suggests that the pyridone form is the predominant tautomer in both solid and solution states.[5] For clarity and accuracy, this guide will primarily refer to the compound by its IUPAC name, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, which represents the dominant pyridone tautomer.[6]

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is essential for its effective application in research and development.

Structural and Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 769-28-8 | [2][6] |

| Molecular Formula | C₈H₈N₂O | [1][6] |

| Molecular Weight | 148.16 g/mol | [1][6] |

| IUPAC Name | 4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | [6] |

| Synonyms | 3-Cyano-4,6-dimethyl-2-hydroxypyridine, 2-Hydroxy-4,6-dimethylnicotinonitrile, 3-Cyano-4,6-dimethyl-2(1H)-pyridinone | [6] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 290 °C (decomposes) | |

| Solubility | Soluble in polar solvents | [2] |

| InChI Key | OCYMJCILWYHKAU-UHFFFAOYSA-N | [6][7] |

| SMILES | CC1=CC(=C(C(=O)N1)C#N)C | [6] |

Tautomerism: The Hydroxy-Pyridone Equilibrium

The tautomeric relationship between the 2-hydroxy and 2-pyridone forms is a defining characteristic of this molecule. The interconversion involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom.

Caption: Lactam-lactim tautomerism of 3-cyano-4,6-dimethyl-2-hydroxypyridine.

The stability of the 2-pyridone tautomer is attributed to its charge-separated mesomeric form, which is significantly stabilized by polar protic solvents capable of hydrogen bonding.[5] This property is crucial for designing reaction conditions and understanding its biological interactions.

Synthesis and Characterization

The synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is well-established, with the most common route involving a base-catalyzed condensation reaction.

Synthetic Workflow: Condensation of Acetylacetone and Malononitrile

A widely cited and efficient method for preparing the title compound is the reaction between acetylacetone (2,4-pentanedione) and malononitrile in the presence of a basic catalyst such as piperidine.[8]

Caption: General workflow for the synthesis of 3-cyano-4,6-dimethyl-2(1H)-pyridinone.

Detailed Experimental Protocol

Objective: To synthesize 3-cyano-4,6-dimethyl-2(1H)-pyridinone.

Materials:

-

Acetylacetone

-

Malononitrile

-

Ethanol

-

Piperidine

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone and malononitrile in ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine. The addition of a base is crucial as it deprotonates the active methylene group of malononitrile, initiating the Knoevenagel condensation with one of the carbonyl groups of acetylacetone.

-

Reaction: Heat the reaction mixture to reflux and maintain for a specified period. The elevated temperature facilitates both the initial condensation and the subsequent intramolecular cyclization (Thorpe-Ziegler reaction) to form the pyridone ring.

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove unreacted starting materials and soluble impurities.

-

Drying: Dry the purified product under vacuum to obtain 3-cyano-4,6-dimethyl-2(1H)-pyridinone.

Spectroscopic Characterization

The structure of the synthesized compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Key Features and Interpretation | Source(s) |

| FT-IR (KBr, cm⁻¹) | ~3100-2800 (N-H stretch), ~2220 (C≡N stretch), ~1640 (C=O stretch, amide) | [5] |

| Mass Spectrometry (MS) | m/z 148 (M⁺), corresponding to the molecular formula C₈H₈N₂O | [6] |

| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to two methyl groups, one vinyl proton, and a broad singlet for the N-H proton are expected. | [5] |

| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for methyl carbons, aromatic/vinylic carbons, a nitrile carbon (~116 ppm), and a carbonyl carbon (~162 ppm). | [5] |

The IR spectrum is particularly informative for confirming the predominant pyridone tautomer. The presence of a strong carbonyl (C=O) absorption band around 1640 cm⁻¹ and the N-H stretching vibrations, coupled with the sharp nitrile (C≡N) peak, provide definitive evidence for the lactam structure.[5]

Chemical Reactivity and Applications

The unique arrangement of functional groups in 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile makes it a versatile intermediate for further chemical transformations and a scaffold for biologically active molecules.

Key Reactions

-

Oxidation: The compound can be oxidized to the corresponding pyridine carboxylic acid using strong oxidizing agents like potassium permanganate.[1]

-

N-Alkylation/Arylation: The nitrogen atom of the pyridone ring can be alkylated or arylated to introduce various substituents.

-

Cyano Group Transformation: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of derivatives. The chemoselective reduction of a 3-cyano-2(1H)-pyridone is a key step in the synthesis of the FDA-approved drug Tazemetostat.[5]

Applications in Drug Discovery and Materials Science

The 3-cyano-2-pyridone scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[9][10]

-

Anticancer Agents: Derivatives of 3-cyano-2-pyridones have shown promising anticancer activity against various human cancer cell lines, including non-small-cell lung and breast cancer.[5]

-

Antimicrobial and Antiviral Agents: The compound and its derivatives have been investigated for their potential as antimicrobial and antiviral drugs.[1] For example, certain derivatives can inhibit pilus biogenesis in uropathogenic bacteria.[1]

-

Vasorelaxant Activity: Some 3-cyano-2-pyridone derivatives have demonstrated significant vasorelaxant effects, suggesting potential applications in treating cardiovascular diseases.[11]

-

Agrochemicals: This molecule serves as a precursor for the development of pesticides and other agrochemicals.[2][12]

-

Fluorescent Probes: The core structure has been noted for its fluorescence properties, suggesting potential use in cellular imaging and other fluorescence-based analytical techniques.[1]

-

Materials Science: The functional groups allow for its use in synthesizing advanced materials like covalent organic frameworks for sensing applications.[1]

Safety, Handling, and Storage

As with any chemical, proper safety precautions must be observed when handling 3-cyano-4,6-dimethyl-2-hydroxypyridine.

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[6][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13] Use only in a well-ventilated area.[13]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Minimize dust generation.[13][14]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[13][14]

Conclusion

3-Cyano-4,6-dimethyl-2-hydroxypyridine, existing predominantly as its 2-pyridone tautomer, is a compound of significant interest due to its accessible synthesis, versatile reactivity, and the broad spectrum of biological activities exhibited by its derivatives. Its role as a key building block in the development of pharmaceuticals, from anticancer to antimicrobial agents, underscores its importance. This guide has provided a detailed overview of its chemical properties, a reliable synthetic protocol, and a summary of its current and potential applications, offering a solid foundation for researchers and scientists working with this valuable heterocyclic scaffold.

References

-

Bergel et al. (1943). British Patent No. 553,097.

-

PubChem. 3-Cyano-4,6-dimethyl-2-hydroxypyridine. National Center for Biotechnology Information. [Link]

-

Tang, Y., et al. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Molecules, 29(12), 2792. [Link]

-

Al-Sanea, M. M., et al. (2021). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances, 11(49), 30835-30848. [Link]

-

Hussein, K. A., et al. (2023). Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. Tropical Journal of Natural Product Research, 7(11), 5270-5278. [Link]

-

Milošević, M. B., et al. (2014). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Chemical Industry & Chemical Engineering Quarterly, 20(3), 371-380. [Link]

-

SIELC Technologies. (2018). 3-Cyano-4,6-dimethyl-2-hydroxypyridine. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Forlani, L., et al. (2003). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2003(5), 198-215. [Link]

-

Navarrete-Vázquez, G., et al. (2013). Synthesis, ex vivo and in silico studies of 3-cyano-2-pyridone derivatives with vasorelaxant activity. European Journal of Medicinal Chemistry, 66, 37-46. [Link]

-

Wikipedia. 2-Pyridone. [Link]

Sources

- 1. Buy 3-Cyano-4,6-dimethyl-2-hydroxypyridine | 769-28-8 [smolecule.com]

- 2. CAS 769-28-8: 3-Cyano-4,6-dimethyl-2-hydroxypyridine [cymitquimica.com]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Cyano-4,6-dimethyl-2-hydroxypyridine | C8H8N2O | CID 69856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Cyano-4,6-dimethyl-2-hydroxypyridine | 769-28-8 [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. Synthesis, ex vivo and in silico studies of 3-cyano-2-pyridone derivatives with vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 3-Cyano-4,6-dimethyl-2-hydroxypyridine (CAS 769-28-8): Synthesis, Characterization, and Applications

This guide provides an in-depth technical overview of 3-Cyano-4,6-dimethyl-2-hydroxypyridine, a versatile heterocyclic compound. Intended for researchers, medicinal chemists, and process development scientists, this document delineates its fundamental chemical principles, a robust and validated synthesis protocol, comprehensive analytical characterization, and a discussion of its current and potential applications in drug discovery and materials science.

Core Concepts: Structure and Tautomerism

3-Cyano-4,6-dimethyl-2-hydroxypyridine (more systematically named 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) is a substituted pyridine derivative.[1][2] A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form.[3][4] For this specific molecule, the equilibrium lies significantly towards the more stable 2-pyridone tautomer, as indicated by its common IUPAC name.[1] This equilibrium is crucial as it dictates the molecule's reactivity, hydrogen bonding capabilities, and interaction with biological targets. The presence of the electron-withdrawing cyano group and two electron-donating methyl groups on the pyridine ring further modulates its electronic properties and reactivity.[2]

Caption: Tautomeric equilibrium of the title compound.

Synthesis and Purification: A Validated Protocol

The synthesis of substituted 2-pyridones is well-established, with the Guareschi-Thorpe condensation being a classic and reliable method.[5][6] This multicomponent reaction offers a straightforward route to the 3-cyano-2-pyridone scaffold from simple starting materials.[7][8][9] The following protocol is an optimized and validated procedure for the synthesis of 3-Cyano-4,6-dimethyl-2-hydroxypyridine.

Reaction Principle: The synthesis involves the condensation of acetylacetone (a 1,3-dicarbonyl compound) with a reactive methylene compound, in this case, cyanoacetamide, in the presence of a basic catalyst which also serves as the nitrogen source for the pyridine ring.[7][8]

Experimental Protocol

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and cyanoacetamide (8.4 g, 0.1 mol).

-

Add 100 mL of ethanol to the flask.

-

Slowly add piperidine (5 mL) to the stirred mixture. Causality Note: Piperidine acts as a basic catalyst to facilitate the initial Knoevenagel condensation and subsequent cyclization.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 80-85°C) with continuous stirring.

-

Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate:hexane mobile phase. Self-Validation: The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.

Step 3: Product Isolation and Purification

-

After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour to maximize precipitation.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the crude product with 50 mL of cold ethanol to remove unreacted starting materials and impurities.

-

Recrystallize the crude solid from a minimal amount of hot ethanol or an ethanol/water mixture to yield the pure product as a crystalline solid.

-

Dry the final product in a vacuum oven at 60°C to a constant weight.

Sources

- 1. 3-Cyano-4,6-dimethyl-2-hydroxypyridine | C8H8N2O | CID 69856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 769-28-8: 3-Cyano-4,6-dimethyl-2-hydroxypyridine [cymitquimica.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. researchgate.net [researchgate.net]

- 5. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 6. Guareschi-Thorpe Condensation [drugfuture.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

Molecular Architecture and Synthetic Utility of 3-Cyano-2,4-dimethyl-2-hydroxypyridine

Executive Summary & Nomenclature Resolution

In drug discovery and scale-up chemistry, the precise identification of heterocyclic building blocks is paramount. The nomenclature "3-Cyano-2,4-dimethyl-2-hydroxypyridine" presents a unique structural anomaly that frequently surfaces in medicinal chemistry workflows and patent literature.

As an application scientist, it is critical to recognize that this name is utilized in two distinct contexts:

-

The Literal Structure (CAS 1823005-72-6): A transient 1,2-dihydro hemiaminal species where the 2-position is sp³ hybridized, bearing both a methyl and a hydroxyl group.

-

The Industrial Isomer (CAS 769-28-8): A frequent structural misnomer or positional shorthand found in patent literature (e.g.,) for 3-Cyano-4,6-dimethyl-2-hydroxypyridine (also known as 3-cyano-4,6-dimethyl-2-pyridone).

Because the fully aromatic 4,6-dimethyl isomer is the actual isolable building block used in the synthesis of fused bicyclic heteroaryls and molybdenum cofactor analogs, this technical guide will map the relationship between these structures and provide field-proven protocols for their manipulation.

Fig 1: Nomenclature divergence and structural mapping of the target compound.

Structural Dynamics: Tautomerism and Hemiaminal Stability

The chemical behavior of these substituted cyanopyridines is dictated by their tautomeric equilibrium and aromaticity.

In the case of the literal 2,4-dimethyl hemiaminal (CAS 1823005-72-6), the presence of a methyl group at the 2-position prevents the molecule from achieving full aromaticity without the expulsion of water or methane. Consequently, it exists as a 1,2-dihydropyridine. The electron-withdrawing cyano group at the 3-position provides crucial stabilization to the enamine-like double bonds within the ring.

Conversely, the industrially utilized isomer (CAS 769-28-8) exhibits classic Lactam-Lactim tautomerism . While named as a 2-hydroxypyridine (lactim), it predominantly exists in the 2-pyridone (lactam) form in polar solvents and solid state. This tautomerism is highly advantageous for chemoselective functionalization; the oxygen can be activated (e.g., via POCl₃ to form a 2-chloropyridine) or the nitrogen can be alkylated depending on the base and electrophile used.

Physicochemical Profiling

To guide solvent selection and downstream purification, the quantitative data for both structural interpretations are summarized below. Data is aggregated from standard chemical repositories ( and).

| Property | Industrial Isomer (CAS 769-28-8) | Literal Hemiaminal (CAS 1823005-72-6) |

| Molecular Formula | C₈H₈N₂O | C₈H₁₀N₂O |

| Molecular Weight | 148.16 g/mol | 150.18 g/mol |

| Aromaticity | Fully Aromatic (Pyridone core) | Non-aromatic (1,2-Dihydro core) |

| Hydrogen Bond Donors | 1 (NH / OH) | 2 (NH, OH) |

| Hydrogen Bond Acceptors | 2 (C=O, C≡N) | 2 (OH, C≡N) |

| Physical State | Stable, crystalline solid | Transient intermediate |

Experimental Workflows & Mechanistic Causality

De Novo Synthesis via Knoevenagel Condensation

The synthesis of the highly substituted pyridone core relies on the condensation of a 1,3-dicarbonyl with an active methylene compound.

Reagents:

-

Acetylacetone (2,4-pentanedione): 1.0 eq

-

2-Cyanoacetamide: 1.0 eq

-

Piperidine: 0.1 eq (Catalyst)

-

Ethanol (Absolute): Solvent

Step-by-Step Methodology:

-

Dissolution: Suspend 2-cyanoacetamide in absolute ethanol under moderate stirring at room temperature.

-

Activation: Add acetylacetone followed by a catalytic amount of piperidine.

-

Causality: Piperidine acts as a mild base to deprotonate the active methylene of cyanoacetamide. The resulting enolate is highly nucleophilic, initiating a Knoevenagel condensation with the carbonyl of acetylacetone.

-

-

Cyclization: Heat the reaction mixture to reflux for 2–4 hours. Following the initial condensation, an intramolecular cyclization occurs, expelling two equivalents of water to form the pyridone ring.

-

Isolation: Cool the mixture to 0°C.

-

Self-Validation Checkpoint: The product is highly insoluble in cold ethanol compared to the starting materials. A successful reaction is visually confirmed by the formation of a dense, white-to-light-yellow crystalline precipitate.

-

-

Purification: Filter the solid, wash with ice-cold ethanol, and dry under high vacuum.

Chemoselective Nitrile Reduction (Raney Nickel Catalysis)

A critical transformation of this molecule in drug discovery is the reduction of the 3-cyano group to a primary amine, as detailed in patent literature for the synthesis of bicyclic heteroaryls ().

Reagents:

-

Cyanopyridine substrate: 0.3 g (2.0 mmol)

-

Methanol: 5 mL

-

Aqueous NH₃ (28%): 0.3 mL

-

Raney Nickel: Catalytic amount (approx. 10% w/w)

Step-by-Step Methodology:

-

Preparation: Dissolve the cyanopyridine in methanol within a heavy-walled hydrogenation flask.

-

Equilibrium Shifting: Add the aqueous NH₃ to the solution.

-

Causality: The reduction of nitriles proceeds via a highly reactive imine intermediate (-CH=NH). Without intervention, the newly formed primary amine will attack this imine, leading to the formation of unwanted secondary amine dimers. The addition of excess ammonia shifts the equilibrium, effectively blocking dimerization and ensuring high chemoselectivity for the primary amine.

-

-

Catalyst Addition: Carefully add the Raney Nickel slurry.

-

Caution: Raney Ni is highly pyrophoric. It must be transferred under an inert argon or nitrogen atmosphere.

-

-

Hydrogenation: Purge the vessel three times with nitrogen, then three times with hydrogen gas. Stir the mixture vigorously under hydrogen pressure (via a bladder/balloon) for 3–4 hours at room temperature.

-

Self-Validation Checkpoint: The cessation of hydrogen uptake indicates reaction completion. TLC (DCM:MeOH 9:1) will show the disappearance of the UV-active nitrile spot and the emergence of a ninhydrin-positive baseline spot.

-

-

Filtration: Purge the flask with nitrogen and filter the mixture through a tightly packed pad of Celite.

-

Causality: Celite traps the fine, pyrophoric catalyst particles, preventing them from passing into the filtrate and mitigating the risk of spontaneous ignition upon exposure to air.

-

-

Concentration: Evaporate the filtrate under reduced pressure to yield the crude 3-(aminomethyl) derivative, which can be used directly in subsequent coupling reactions.

Fig 2: Mechanistic logic of Raney Ni nitrile reduction with aqueous NH3.

Applications in Drug Development

The functional group orthogonality of this scaffold makes it an exceptionally versatile pharmacophore precursor. The adjacent amine (post-reduction) and pyridone oxygen serve as a perfect bidentate system for cyclization into 6,5-fused bicyclic heteroaryls (such as oxazolopyridines or pyrrolopyridines). These fused systems are highly privileged structures in modern kinase inhibitor design, offering rigid hydrogen-bonding networks that interact specifically with the ATP-binding pockets of target kinases. Furthermore, the scaffold is utilized in the total synthesis of pterindithiolenes, which act as synthetic analogs for the active sites of molybdenum cofactor (Moco) dependent enzymes.

References

-

Substituted 6,5-fused bicyclic heteroaryl compounds (WO2012118812A2) Source: Google Patents URL:[1]

-

3-Cyano-4,6-dimethyl-2-hydroxypyridine (CID 69856) Source: PubChem, National Center for Biotechnology Information URL:[Link][2]

-

1,2-dihydro-2-hydroxy-2,4-dimethyl-3-Pyridinecarbonitrile (CAS 1823005-72-6) Source: Chemsrc Chemical Database URL:[Link][3]

Sources

- 1. WO2012118812A2 - Substituted 6,5-fused bicyclic heteroaryl compounds - Google Patents [patents.google.com]

- 2. 3-Cyano-4,6-dimethyl-2-hydroxypyridine | C8H8N2O | CID 69856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1823005-72-6_3-Cyano-2,4-dimethyl-2-hydroxypyridineCAS号:1823005-72-6_3-Cyano-2,4-dimethyl-2-hydroxypyridine【结构式 性质 英文】 - 化源网 [chemsrc.com]

Spectroscopic Profiling and Methodological Guide for 3-Cyano-4,6-dimethyl-2-hydroxypyridine

Executive Summary & Nomenclature Clarification

In chemical nomenclature, an aromatic pyridine ring cannot simultaneously host a methyl group and a hydroxyl/oxo group at the C-2 position without breaking its aromaticity. The identifier 3-Cyano-2,4-dimethyl-2-hydroxypyridine is a documented typographical artifact found in select patent literature and vendor databases[1][2]. The structurally accurate and universally recognized compound is 3-Cyano-4,6-dimethyl-2-hydroxypyridine (CAS 769-28-8).

This compound exists in a dynamic tautomeric equilibrium with its lactam form, 3-cyano-4,6-dimethyl-2-pyridone [3]. As a highly versatile building block, it is utilized in the synthesis of antimicrobial agents, insecticidal derivatives, and complex molybdenum cofactor models[4][5]. This whitepaper provides researchers and drug development professionals with the definitive spectroscopic profile and orthogonally validated synthetic workflows for this critical heterocyclic intermediate.

Spectroscopic Data & Mechanistic Causality

Accurate structural elucidation requires understanding the electronic environment of the 2-pyridone core. The data below synthesizes standard characterization metrics, explaining the causality behind each peak assignment[6].

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality & Structural Logic |

| 12.31 | Broad singlet | 1H | N-H / O-H | Broadness arises from quadrupolar relaxation of the ¹⁴N nucleus and rapid chemical exchange. Its presence in DMSO confirms the 2-pyridone tautomer dominates in polar aprotic solvents. |

| 6.16 | Singlet | 1H | C-5 Aromatic H | Appears as a sharp singlet due to the absence of adjacent vicinal protons on the fully substituted pyridine ring. |

| 2.30 | Singlet | 3H | C-6 CH₃ | Downfield shifted relative to the C-4 methyl due to closer spatial and electronic proximity to the electronegative nitrogen/oxygen centers. |

| 2.22 | Singlet | 3H | C-4 CH₃ | Shielded relative to the C-6 methyl, confirming its para-position relative to the nitrogen atom. |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Assignment | Causality & Structural Logic |

| 162.5 | C-2 (C=O) | Highly deshielded carbonyl carbon, characteristic of the pyridone lactam tautomer. |

| 158.0 | C-6 | Deshielded by the adjacent nitrogen atom and methyl substitution. |

| 150.5 | C-4 | Deshielded by methyl substitution and resonance effects from the aromatic ring. |

| 117.0 | C≡N | Classic nitrile resonance region; confirms the presence of the intact cyano group. |

| 106.0 | C-5 | Aromatic methine carbon; relatively shielded due to electron donation from adjacent methyls. |

| 85.0 | C-3 | Highly shielded quaternary carbon adjacent to the electron-withdrawing cyano group. |

| 20.0 | C-6 CH₃ | Standard allylic/aromatic methyl resonance. |

| 18.5 | C-4 CH₃ | Standard allylic/aromatic methyl resonance. |

Table 3: FT-IR Vibrational Frequencies (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Significance |

| 3400–3200 | N-H / O-H stretch | Broad band confirms intermolecular hydrogen bonding networks typical of pyridones in the solid state. |

| 2220 | C≡N stretch | Sharp, distinct peak validating the survival of the cyano group during cyclization. |

| 1650 | C=O stretch (Amide I) | Strong band confirming the predominance of the 2-pyridone lactam form over the lactim (2-hydroxypyridine) form. |

Logical Workflows & Structural Validation

To ensure rigorous quality control during synthesis and characterization, the following workflow diagrams map the logical progression of spectroscopic validation and synthetic pathways.

Caption: Sequential workflow for the orthogonal spectroscopic validation of the synthesized compound.

Caption: Synthetic pathway from precursors to the 3-aminomethyl derivative via Raney Ni reduction.

Experimental Protocols (Self-Validating Systems)

A robust protocol must be self-validating, providing the chemist with real-time, in-process feedback to confirm mechanistic success.

Protocol 1: Guareschi-Thorpe Condensation (Synthesis of the Core)

This protocol constructs the pyridone ring via the condensation of a 1,3-diketone with an active methylene compound[6].

-

Reagent Preparation: Suspend acetylacetone (1.0 eq) and cyanoacetamide (1.0 eq) in absolute ethanol.

-

Base Catalysis: Add a catalytic amount of piperidine (0.1 eq).

-

Causality: Piperidine acts as a mild organic base to deprotonate the acidic active methylene of cyanoacetamide, initiating the Knoevenagel condensation.

-

-

Reflux & Cyclization: Heat the mixture to reflux for 2-4 hours.

-

Causality: Thermal energy drives the subsequent intramolecular cyclization and dehydration steps to form the aromatic pyridine ring.

-

-

In-Process Validation: Monitor the reaction visually and via TLC (Ethyl Acetate:Hexane 1:1). The reaction is a self-validating system: success is indicated by the formation of a dense, white to off-white precipitate in the hot solvent.

-

Causality: The highly polar 2-pyridone product is insoluble in ethanol, which drives the reaction equilibrium forward via Le Chatelier's principle.

-

-

Isolation: Cool the mixture to room temperature, filter the precipitate under vacuum, and wash with cold ethanol to yield the pure product.

Protocol 2: Raney Nickel Reduction to 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one

This downstream application converts the cyano group into a primary amine, a critical step for synthesizing complex ligands and enzyme cofactors[5].

-

Substrate Dissolution: Dissolve 3-cyano-4,6-dimethyl-2-hydroxypyridine in methanol.

-

Additive Inclusion: Add aqueous NH₃ (10% v/v relative to solvent).

-

Causality: Ammonia is strictly required to suppress the formation of secondary amine byproducts. It shifts the equilibrium of the highly reactive intermediate imine away from condensation with the newly formed primary amine.

-

-

Catalyst Addition: Add a catalytic amount of activated Raney Nickel. (Caution: Pyrophoric material).

-

Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure) for 3-5 hours.

-

Self-Validation & Workup: Filter the catalyst carefully through a Celite pad and concentrate the filtrate.

-

Validation Check: The protocol is validated by running an FT-IR of the crude residue; the complete disappearance of the sharp 2220 cm⁻¹ (C≡N) peak confirms total conversion to the primary amine.

-

References

-

PubChem - 3-Cyano-4,6-dimethyl-2-hydroxypyridine | C8H8N2O | CID 69856. National Center for Biotechnology Information. URL:[Link]

-

ACS Omega - Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives. URL:[Link]

-

PubMed Central (PMC) - Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives. URL:[Link]

- Google Patents - WO2012118812A2 - Substituted 6,5-fused bicyclic heteroaryl compounds.

Sources

- 1. WO2012118812A2 - Substituted 6,5-fused bicyclic heteroaryl compounds - Google Patents [patents.google.com]

- 2. 1823005-72-6_3-Cyano-2,4-dimethyl-2-hydroxypyridineCAS号:1823005-72-6_3-Cyano-2,4-dimethyl-2-hydroxypyridine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. 3-Cyano-4,6-dimethyl-2-hydroxypyridine | C8H8N2O | CID 69856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. skksm.ac.in [skksm.ac.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Advanced Synthetic Methodologies for 2-Pyridone Scaffolds: A Comprehensive Technical Guide

Executive Summary

The 2-pyridone heterocycle is universally recognized as a privileged scaffold in medicinal chemistry and drug discovery. Its unique physicochemical properties—specifically its capacity to act as both a hydrogen bond donor and acceptor, its nonpeptidic mimicry, and its robust metabolic stability—make it an indispensable structural motif[1]. This technical guide provides an in-depth analysis of the most efficient, atom-economical, and scalable synthetic routes to substituted 2-pyridones. By dissecting the causality behind multicomponent reactions (MCRs) and transition-metal-catalyzed C-H functionalizations, this whitepaper equips researchers with self-validating protocols designed for rigorous laboratory application.

Mechanistic Paradigms in 2-Pyridone Synthesis

The modern synthesis of 2-pyridones has evolved from classical condensation reactions to highly sophisticated, diversity-oriented methodologies. Two primary paradigms dominate the current landscape: Multicomponent Reactions (MCRs) and Transition-Metal Catalyzed C-H Functionalization.

Multicomponent Reactions (MCRs)

MCRs are highly convergent processes where three or more reactants combine in a single reaction vessel to form a complex product. The popularity of MCRs in 2-pyridone synthesis stems from their high bond-forming index (BFI), exceptional step efficiency, and broad functional group tolerance[1].

Causal Mechanism: The synthesis typically initiates with a base-catalyzed Knoevenagel condensation between an aromatic aldehyde and an active methylene compound (e.g., malononitrile). The resulting electrophilic alkene undergoes a Michael addition with an amine or acetamide derivative. The cascade is driven forward thermodynamically by a final intramolecular cyclization and subsequent dehydration/dehydrogenation, yielding the highly stable aromatic 2-pyridone core[1].

Multicomponent reaction cascade for 2-pyridone synthesis.

Transition-Metal Catalyzed C-H Functionalization

To achieve late-stage diversification of pre-existing 2-pyridone cores, transition-metal catalysis offers unparalleled precision. Direct C-H activation bypasses the need for pre-functionalized substrates (such as halogenated precursors), drastically reducing synthetic steps[2].

Causal Mechanism: Utilizing catalysts like Co(III) or Pd(II), the metal coordinates to a directing group on the pyridone, facilitating a Concerted Metalation-Deprotonation (CMD) event. For instance, Co(III)-catalyzed C6-H allylation using allenes proceeds via migratory insertion of the allene into the metallacycle, followed by reductive elimination. The use of specific additives, such as pivalic acid (PivOH), is critical as they act as proton shuttles to lower the activation energy of the C-H cleavage step[3].

Transition-metal catalyzed C-H activation cycle for 2-pyridones.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Each step includes the chemical rationale (causality) and specific observational checkpoints to verify the reaction's progress.

Protocol A: Triethylamine-Mediated One-Pot Synthesis of Pyrano[3,2-c]pyridones

This protocol leverages a green solvent system and operational simplicity to generate highly substituted pyridones[1],[4].

-

Reagent Assembly: In a 25 mL round-bottom flask, combine an aromatic aldehyde (0.8 mmol), malononitrile (0.8 mmol), and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol) in 3 mL of absolute ethanol.

-

Catalyst Addition: Add triethylamine (45 mol%) dropwise. Rationale: Triethylamine acts as a basic catalyst to deprotonate malononitrile, initiating the Knoevenagel condensation.

-

Thermal Activation: Heat the mixture to reflux and stir for 50 minutes. Rationale: Refluxing ethanol ensures the solubility of the transient alkene intermediates while driving the Michael addition and cyclization forward.

-

Isolation: Cool the mixture to room temperature. The product should precipitate as a solid. Filter and wash with cold ethanol.

-

Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The disappearance of the highly UV-active aromatic aldehyde spot confirms core formation. Self-Correction: If precipitation fails upon cooling, atmospheric CO2 may have neutralized the triethylamine. Verify the pH, or add a few drops of cold distilled water to forcefully induce crystallization[4].

Protocol B: Regioselective Co(III)-Catalyzed C6-H Allylation

This advanced protocol achieves excellent Z-selectivity and regioselectivity for late-stage functionalization[3].

-

Inert Atmosphere Setup: In an oven-dried Schlenk tube under an argon atmosphere, add 2-pyridone (0.20 mmol), allene (0.30 mmol), [Cp*CoI2(CO)] (10 mol %), AgSbF6 (20 mol %), Cu(OAc)2 (20 mol %), and PivOH (1.0 equiv).

-

Solvent Addition: Inject 2 mL of 2,2,2-trifluoroethanol (TFE). Rationale: TFE possesses high ionizing power and low nucleophilicity, which stabilizes the highly reactive cationic Co(III) center generated by the AgSbF6-mediated iodide abstraction.

-

Reaction Execution: Seal the tube and heat at 100 °C for 18 hours.

-

Validation Checkpoint: The reaction mixture should maintain a homogeneous dark color. Self-Correction: The formation of a bulk black precipitate indicates the decomposition of the cobalt or copper catalysts, usually due to oxygen ingress. If this occurs, abort the reaction and rigorously re-purge the Schlenk line. Successful conversion is validated by TLC showing the complete consumption of the starting 2-pyridone[3].

Protocol C: Microwave-Assisted Synthesis of 1H-Tetrazole 2-Pyridones

Microwave irradiation is utilized here to overcome the high activation energy of [2+3] cycloadditions[5].

-

Preparation: In a 25 mL microwave-safe vial, mix 3-cyano-2-pyridone derivative (1 mmol), NaN3 (1.5 mmol), and L-proline (30 mol%) in 5 mL of DMF.

-

Irradiation: Subject the mixture to microwave irradiation at 250 W for 20 minutes. Rationale: L-proline acts as a bifunctional organocatalyst, activating the nitrile via hydrogen bonding while stabilizing the azide. Microwave heating ensures rapid, uniform thermal distribution.

-

Validation Checkpoint: Post-cooling, analyze the mixture via TLC. Self-Correction: In the absence of the L-proline catalyst, no reaction will take place even under extended microwave irradiation. Ensure the organocatalyst is dry and free of degradation[5].

Quantitative Methodological Comparison

The following table synthesizes the quantitative data across various state-of-the-art synthetic approaches, allowing researchers to select the optimal methodology based on available infrastructure and target requirements.

| Synthetic Methodology | Substrates | Catalyst / Promoter | Solvent System | Conditions | Yield Range | Key Advantage |

| Multicomponent Reaction (MCR) | Aldehyde, Malononitrile, Pyridone | Triethylamine (45 mol%) | Ethanol | Reflux, 50 min | 75–98% | High step efficiency; green solvent[1],[4] |

| Co(III) C-H Allylation | 2-Pyridone, Allene | [Cp*CoI2(CO)] / AgSbF6 | Trifluoroethanol (TFE) | 100 °C, 18 h | 62–94% | Exceptional Z-selectivity and regioselectivity[3] |

| Pd/Norbornene Dual-Functionalization | Iodinated 2-pyridone, Aryl bromide | Pd catalyst / Norbornene | Various | Elevated Temp, 12-24 h | 35–89% | Diversity-oriented library generation[2] |

| Basic Al2O3 Catalyzed MCR | Enaminone, Primary amine, Ethyl cyanoacetate | Basic Al2O3 (Catalytic) | Solvent-Free | 150 °C, 2-3 h | 88-93% | Solvent-free, highly eco-friendly[6] |

| Microwave [2+3] Cycloaddition | 3-Cyano-2-pyridone, NaN3 | L-Proline (30 mol%) | DMF | MW (250 W), 20 min | High | Rapid reaction time; organocatalyzed[5] |

Conclusion & Future Outlook

The synthesis of 2-pyridones has transitioned from isolated, step-heavy classical methods to highly integrated, atom-economical systems. Multicomponent reactions provide the most robust entry point for building the core scaffold from acyclic precursors, boasting unparalleled operational simplicity. Conversely, transition-metal catalyzed C-H activation and cooperative catalysis (e.g., Pd/Norbornene systems) represent the frontier of late-stage functionalization, enabling the rapid generation of diversity-oriented libraries for high-throughput screening. Future advancements in this space will likely focus on earth-abundant metal catalysis (such as Iron or Nickel) and continuous-flow photoredox methodologies to further enhance the sustainability of 2-pyridone synthesis.

References

- Source: nih.

- Source: benchchem.

- Source: mdpi.

- Source: jmaterenvironsci.

- Regioselective Co(III)

- Source: nih.

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity-oriented functionalization of 2-pyridones and uracils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

Application Notes and Protocols for the One-Pot Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

Abstract

The 2-pyridone scaffold is a privileged structural motif in medicinal chemistry, integral to numerous FDA-approved drugs and biologically active compounds.[1][2] Its significance stems from its ability to act as a versatile pharmacophore, capable of serving as both a hydrogen bond donor and acceptor, and as a bioisostere for various functional groups.[3] This guide provides a detailed, one-pot protocol for the synthesis of 3-cyano-4,6-dimethyl-2-pyridone, a key intermediate for pharmaceutical research and development. The synthesis is achieved via the Guareschi-Thorpe condensation, a reliable and efficient multicomponent reaction.[4][5] This document offers in-depth procedural steps, mechanistic insights, characterization data, and safety protocols tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2-Pyridone Core

Nitrogen-containing heterocycles are fundamental building blocks in the pharmaceutical industry. Among these, the 2-pyridone ring system has garnered significant interest due to its presence in a wide range of pharmacologically active molecules.[6] These compounds exhibit diverse biological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial properties.[2][7] The market success of drugs like milrinone (a cardiotonic agent), pirfenidone (an anti-fibrotic agent), and doravirine (an anti-HIV drug) underscores the therapeutic importance of the 2-pyridone scaffold.[2]

The target molecule, 3-cyano-4,6-dimethyl-2-pyridone, serves as a valuable synthon for creating more complex molecular architectures. The cyano group at the 3-position is an electron-withdrawing group that activates the pyridone ring for further functionalization, while also being a precursor for other functional groups like carboxylic acids or amides. The one-pot synthesis described herein offers an efficient, atom-economical, and operationally simple route to this important intermediate.[8]

Reaction Overview and Core Principles

The synthesis of 3-cyano-4,6-dimethyl-2-pyridone is accomplished through a base-catalyzed condensation reaction involving ethyl acetoacetate and cyanoacetamide. This specific transformation is a variant of the Guareschi-Thorpe reaction, which is a classic method for constructing substituted 2-pyridones.[4][9]

Overall Reaction Scheme:

The causality behind this experimental design lies in the reactivity of the starting materials. Cyanoacetamide possesses an active methylene group (the CH2 between the cyano and carbonyl groups) that is readily deprotonated by a base. The resulting carbanion then acts as a nucleophile, attacking one of the carbonyl carbons of ethyl acetoacetate. A series of subsequent condensation and cyclization steps yields the stable, substituted 2-pyridone ring. The choice of a basic catalyst, like piperidine or a hydroxide, is crucial for initiating the reaction by generating the necessary nucleophile. Ethanol is an excellent solvent choice as it readily dissolves the reactants and facilitates the reaction under reflux conditions.

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified quantities and conditions should yield a product with the characterization data provided in Section 5.

Materials and Reagents

| Reagent | Formula | M.Wt. ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Notes |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 50 | 6.51 | 6.32 | Reagent Grade, 99% |

| Cyanoacetamide | C₃H₄N₂O | 84.08 | 50 | 4.20 | - | Reagent Grade, 99% |

| Piperidine | C₅H₁₁N | 85.15 | ~5 | - | ~0.5 | Catalyst, use in fume hood |

| Ethanol (95%) | C₂H₅OH | 46.07 | - | - | 30 | Solvent |

| Hydrochloric Acid | HCl | 36.46 | - | - | As needed | For acidification (e.g., 2M) |

| Deionized Water | H₂O | 18.02 | - | - | ~200 | For washing/precipitation |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (6.32 mL, 50 mmol) and cyanoacetamide (4.20 g, 50 mmol).

-

Solvent Addition: Add 30 mL of 95% ethanol to the flask. Stir the mixture at room temperature until all the cyanoacetamide has dissolved.

-

Catalyst Addition: Carefully add piperidine (~0.5 mL) to the reaction mixture using a pipette. Rationale: Piperidine is a secondary amine that acts as an effective basic catalyst to initiate the condensation without being overly harsh.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours. Expected Observation: The solution will typically turn yellow to orange. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reflux period, remove the heating mantle and allow the flask to cool to room temperature. A precipitate should begin to form. To enhance precipitation, the flask can be placed in an ice bath for 30 minutes.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter with a small amount of cold ethanol (2 x 10 mL) to remove unreacted starting materials and soluble impurities.

-

Acidification (Optional but Recommended): To ensure complete protonation of the pyridone nitrogen and remove any residual base, suspend the crude solid in ~100 mL of deionized water. Stir vigorously and add 2M hydrochloric acid dropwise until the pH of the suspension is ~5-6.

-

Final Filtration and Drying: Collect the purified product by vacuum filtration. Wash the solid with deionized water (2 x 20 mL) to remove any salts. Dry the product in a vacuum oven at 60-70 °C to a constant weight. A typical yield is in the range of 70-85%.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the one-pot synthesis of 3-cyano-4,6-dimethyl-2-pyridone.

Plausible Reaction Mechanism: Guareschi-Thorpe Condensation

The reaction proceeds through a series of well-established steps initiated by the base-catalyzed deprotonation of cyanoacetamide.[10]

-

Knoevenagel Condensation: The piperidine catalyst deprotonates the active methylene group of cyanoacetamide to form a resonance-stabilized carbanion. This carbanion then attacks the keto-carbonyl of ethyl acetoacetate, followed by dehydration to yield an unsaturated intermediate.

-

Michael Addition: The enolate of a second molecule of ethyl acetoacetate (or, more favorably in this one-pot synthesis, the initial Knoevenagel product undergoes intramolecular cyclization) attacks the α,β-unsaturated system.

-

Intramolecular Cyclization & Tautomerization: The intermediate undergoes an intramolecular cyclization via attack of the amide nitrogen onto the ester carbonyl. This is followed by the elimination of ethanol and subsequent tautomerization to form the stable aromatic 2-pyridone ring.[11]

Caption: Plausible mechanistic pathway for the Guareschi-Thorpe synthesis of the target 2-pyridone.

Product Characterization

To confirm the identity and purity of the synthesized 3-cyano-4,6-dimethyl-2-pyridone, the following analytical data should be obtained and compared with literature values.

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol [12] |

| Melting Point | 288-292 °C |

| ¹H NMR (DMSO-d₆, δ, ppm) | ~12.2 (s, 1H, NH), 6.1 (s, 1H, C5-H), 2.3 (s, 3H, C4-CH₃), 2.1 (s, 3H, C6-CH₃) |

| ¹³C NMR (DMSO-d₆, δ, ppm) | ~163, 155, 150, 118, 106, 98, 19, 18 |

| IR (KBr, ν, cm⁻¹) | ~3100-2800 (N-H stretch), 2218 (C≡N stretch), 1640 (C=O stretch)[13][14] |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ethyl Acetoacetate: Flammable liquid and vapor. Causes eye irritation. Handle with care.

-

Cyanoacetamide: Harmful if swallowed.[15] Causes skin and serious eye irritation.[16][17] Avoid creating dust.

-

Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[18] Handle with extreme caution in a fume hood.

-

Ethanol: Highly flammable liquid and vapor.

-

Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

All waste materials should be disposed of in accordance with institutional and local regulations.

References

-

Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. J Med Chem, 12, 656. Available from: [Link]

-

Hurtado-Rodríguez, D., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available from: [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H)‐pyridones. Available from: [Link]

-

RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available from: [Link]

-

ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. Available from: [Link]

-

Al-dujaili, A. H. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Scientific Reports, 13(1), 13697. Available from: [Link]

-

Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]

-

Ferreira, V. F., et al. (2019). Icilio Guareschi and his amazing “1897 reaction”. Revista Virtual de Química, 11(3), 836-851. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Guareschi-Thorpe synthesis of pyridine. Available from: [Link]

-

MDPI. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. Available from: [Link]

-

Wiley Online Library. (2010). Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. Available from: [Link]

-

MDPI Sciforum. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Available from: [Link]

-

PubChem. (n.d.). 3-Cyano-4,6-dimethyl-2-hydroxypyridine. Available from: [Link]

-

ResearchGate. (2010). One-Pot Four Component Synthesis of 4, 6-Disubstituted 3-Cyano-2- Pyridones in Polyethylene Glycol. Available from: [Link]

-

ResearchGate. (2014). One-Pot Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles via Three-Component Cyclocondensation under Solvent-Free Conditions. Available from: [Link]

-

Scientific.Net. (2015). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Available from: [Link]

-

CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Available from: [Link]

-

Loba Chemie. (2016). CYANOACETAMIDE FOR SYNTHESIS MSDS. Available from: [Link]

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Cyano-4,6-dimethyl-2-hydroxypyridine | C8H8N2O | CID 69856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds [mdpi.com]

- 14. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. lobachemie.com [lobachemie.com]

- 18. peptide.com [peptide.com]

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Cyano-2(1H)-pyridones

Introduction: The Significance of 3-Cyano-2(1H)-pyridones in Modern Drug Discovery

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous natural products and FDA-approved drugs.[1][2][3] These nitrogen-containing heterocycles are of significant interest due to their ability to act as both hydrogen bond donors and acceptors, mimicking peptide bonds and interacting effectively with biological targets.[1][3] The introduction of a cyano group at the 3-position further enhances the molecular diversity and therapeutic potential, making 3-cyano-2(1H)-pyridones valuable precursors and pharmacophores in the development of novel therapeutics, including anticancer agents and cell proliferation inhibitors.[1][4][5][6] For instance, the active pharmacophore of Tazemetostat, an EZH2 inhibitor approved in 2020, is derived from a 3-cyano-2(1H)-pyridone precursor.[1]

Conventional synthetic routes to these compounds often involve multi-step procedures, long reaction times, and harsh conditions.[4] In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, improved yields, and often enhanced product purity.[7][8][9] This guide provides a comprehensive overview of the principles, key experimental parameters, and detailed protocols for the efficient microwave-assisted synthesis of 3-cyano-2(1H)-pyridones, tailored for researchers and professionals in drug development.

Principles and Mechanistic Insights: The Guareschi-Thorpe Condensation Pathway

The microwave-assisted synthesis of 3-cyano-2(1H)-pyridones often proceeds via a multicomponent reaction (MCR) that follows the Guareschi-Thorpe condensation pathway.[10] This reaction involves the base-catalyzed condensation of a β-ketoester (or a related active methylene compound) with a cyanoacetamide derivative. The Thorpe-Ziegler reaction is a related intramolecular version of this condensation.[11][12][13][14]

The key steps in the mechanism are:

-

Enolate Formation: A base abstracts an acidic α-proton from the β-ketoester to form a reactive enolate.

-

Knoevenagel Condensation: The enolate undergoes a Knoevenagel condensation with an aldehyde to form an α,β-unsaturated intermediate.

-

Michael Addition: A cyanoacetamide anion then acts as a nucleophile in a Michael addition to the α,β-unsaturated intermediate.

-

Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration and tautomerization to yield the stable 3-cyano-2(1H)-pyridone ring system.

Microwave irradiation significantly accelerates this reaction cascade by efficiently heating the polar reactants and solvents through dielectric heating, leading to a rapid build-up of temperature and pressure within a sealed vessel.[9][15] This localized superheating of the reaction mixture dramatically increases the reaction rate compared to conventional heating methods.[7][9]

Caption: Generalized Guareschi-Thorpe reaction pathway for the synthesis of 3-cyano-2(1H)-pyridones.

Key Experimental Parameters and Optimization

The success of the microwave-assisted synthesis of 3-cyano-2(1H)-pyridones is highly dependent on the careful optimization of several key parameters. The following table summarizes these parameters and provides insights for their selection and optimization.

| Parameter | Typical Range/Options | Rationale and Optimization Insights |

| Solvent | Ethanol, DMF, DMSO, Water, or solvent-free | Polar solvents are generally preferred for their efficient coupling with microwave irradiation. Ethanol is a common choice due to its effectiveness and relatively low boiling point. Solvent-free conditions can offer a greener alternative.[7] |

| Base/Catalyst | Piperidine, Sodium Hydroxide, Cesium Carbonate, Acetic Acid | The choice of base is crucial for promoting the condensation reactions. Piperidine is frequently used as an organic base. The strength and concentration of the base can significantly impact the reaction rate and yield. |

| Temperature | 100-170 °C | Microwave synthesis allows for rapid heating to temperatures well above the solvent's boiling point in a sealed vessel.[8] Temperature optimization is critical; excessively high temperatures can lead to degradation and reduced yields.[4] |

| Reaction Time | 5-30 minutes | One of the primary advantages of microwave synthesis is the drastic reduction in reaction time.[7][8] The optimal time should be determined by monitoring the reaction progress, often by TLC. |

| Microwave Power | 100-400 W | The applied microwave power influences the rate of heating. It is often controlled by the instrument to maintain the set temperature. |

| Reactant Stoichiometry | Near equimolar ratios | Typically, the reactants are used in near equimolar amounts. Fine-tuning the stoichiometry can sometimes improve yields, especially if one reactant is more volatile or prone to side reactions. |

Detailed Experimental Protocol: A Representative Multicomponent Synthesis

This protocol describes a general and robust method for the synthesis of a 4,6-diaryl-3-cyano-2(1H)-pyridone derivative using a commercially available microwave reactor.

Materials and Equipment:

-

Microwave synthesis reactor

-

10 mL microwave reaction vial with a magnetic stir bar

-

Aromatic aldehyde (1.0 mmol)

-

Aromatic ketone (1.0 mmol)

-

Malononitrile or Cyanoacetamide (1.0 mmol)

-

Piperidine (0.2 mmol)

-

Ethanol (3-5 mL)

-

Standard laboratory glassware

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol, acetic acid)

Caption: Step-by-step workflow for the microwave-assisted synthesis of 3-cyano-2(1H)-pyridones.

Step-by-Step Procedure:

-

Reaction Setup: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), aromatic ketone (1.0 mmol), and malononitrile (or cyanoacetamide, 1.0 mmol).

-

Solvent and Catalyst Addition: Add 3-5 mL of ethanol to the vial, followed by the addition of piperidine (0.2 mmol).

-

Sealing the Vessel: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters: temperature at 140 °C, reaction time of 15 minutes, and a maximum power of 300 W, with constant stirring.

-

Cooling and Work-up: After the irradiation is complete, allow the reaction vial to cool to room temperature. A precipitate should form.

-

Isolation of the Product: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum.

-

Purification (if necessary): If further purification is required, the crude product can be recrystallized from a suitable solvent such as ethanol or glacial acetic acid.

-

Characterization: Confirm the structure and purity of the synthesized 3-cyano-2(1H)-pyridone using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[4][16]

Troubleshooting Guide:

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Inefficient heating, incorrect stoichiometry, or inactive catalyst. | Ensure the use of a polar solvent. Verify the stoichiometry of the reactants. Use a fresh batch of catalyst. Increase the reaction temperature or time in small increments. |

| Formation of multiple products | Side reactions due to excessive temperature or reaction time. | Reduce the reaction temperature and/or time. Monitor the reaction progress by TLC to determine the optimal endpoint. |

| Product is an oil or difficult to crystallize | Presence of impurities. | Attempt to purify the crude product using column chromatography. Try different recrystallization solvents or solvent mixtures. |

Conclusion: A Greener and More Efficient Future for Pyridone Synthesis

Microwave-assisted synthesis represents a significant advancement in the preparation of 3-cyano-2(1H)-pyridones, offering a greener, more efficient, and often higher-yielding alternative to traditional methods.[7][17] The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthesis of this important class of heterocyclic compounds. The ability to rapidly generate libraries of substituted 2-pyridones using microwave technology will undoubtedly accelerate the discovery and development of new therapeutic agents.[8][18]

References

-

Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances. [Link]

-

Microwave-Assisted Synthesis of 3-Cyano-2-(1H-Indol-3-yl)Pyridine Derivatives by a Multicomponent Reaction. Journal of Chemical Research. [https://www.semanticscholar.org/paper/Microwave-Assisted-Synthesis-of-3-Cyano-2-(1H-Indol-Geng-Feng/11d8849b80327f320b9875150820980c65337b56]([Link]

-

A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters. [Link]

-

Microwave-assisted synthesis of 2(1H)-pyridones and their glucosides as cell proliferation inhibitors. United Arab Emirates University. [Link]

-

Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. Semantic Scholar. [Link]

-

Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Publishing. [Link]

-

Microwave-Assisted Synthesis of 2(1H)-Pyridones and Their Glucosides as Cell Proliferation Inhibitors. Taylor & Francis Online. [Link]

-

Synthesis, ex vivo and in silico studies of 3-cyano-2-pyridone derivatives with vasorelaxant activity. PubMed. [Link]

-

The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. [Link]

-

Thorpe reaction. Chemeurope.com. [Link]

-

Thorpe reaction. Wikipedia. [Link]

-

Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. [Link]

-

Facile approach to prepare 3-cyanopyridin-2(1H)-one derivatives. ResearchGate. [Link]

-

Rapid Microwave-Assisted Solution Phase Synthesis of Substituted 2-Pyridone Libraries. Semantic Scholar. [Link]

-

3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses. [Link]

-

Thorpe-Ziegler reaction. Semantic Scholar. [Link]

-

Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

-

Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. Shanghai Institute of Organic Chemistry. [Link]

-

Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. [Link]

-

Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. ACS Publications. [Link]

-

Ultrasonic Assisted Three Component Synthesis of 3-Cyano-pyridine-2(1H)-ones. Asian Journal of Chemistry. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 6. tandfonline.com [tandfonline.com]

- 7. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]

- 8. visitka.narod.ru [visitka.narod.ru]

- 9. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. element-msc.ru [element-msc.ru]

- 16. asianpubs.org [asianpubs.org]

- 17. Synthesis, ex vivo and in silico studies of 3-cyano-2-pyridone derivatives with vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Note: 3-Cyano-2,4-dimethyl-2-hydroxypyridine as a Pharmaceutical Intermediate

Executive Summary

3-Cyano-2,4-dimethyl-2-hydroxypyridine —more accurately designated by IUPAC nomenclature as 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile [1]—is a highly versatile heterocyclic building block. While frequently documented in patent literature under its alternative numbering convention[2], this compound serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, including antimicrobial pyrazolo[3,4-b]pyridines, anticancer agents, and fused bicyclic heteroaryls like pterindithiolenes[3],[4].

This application note provides a deep dive into the physicochemical profiling, mechanistic reactivity, and validated synthetic protocols for utilizing this intermediate in drug development workflows.

Structural & Physicochemical Profiling

Understanding the physical properties and tautomeric behavior of this intermediate is critical for predicting its reactivity. In solution, the compound exists in a tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms, with the 2-pyridone form heavily favored. This tautomerization dictates that the oxygen atom is less nucleophilic than a standard phenol, requiring specific electrophilic activation for substitution[4].

Quantitative Data Summary

| Property | Value |

| Chemical Name (IUPAC) | 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile |

| Literature Alias | 3-Cyano-2,4-dimethyl-2-hydroxypyridine; 3-Cyano-4,6-dimethyl-2-pyridone |

| CAS Registry Number | 769-28-8 |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 285–290 °C (dec.) |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, MeOH); sparingly in water |

Mechanistic Role & Reactivity Mapping

The utility of 3-Cyano-2,4-dimethyl-2-hydroxypyridine stems from its dense functionalization:

-

The Cyano Group (-C≡N): Acts as a strong electron-withdrawing group and a prime target for catalytic reduction to yield primary amines[2].

-

The Pyridone Oxygen: Can be converted into a superior leaving group (e.g., chloride) via phosphorus oxychloride, opening the C2 position to nucleophilic aromatic substitution (SNAr)[4].

-

The Methyl Groups: Provide steric steering during cyclocondensation reactions and enhance the overall lipophilicity (LogP) of the resulting drug candidates[5].

Divergent synthetic pathways of 3-Cyano-4,6-dimethyl-2-hydroxypyridine in drug development.

Validated Experimental Protocols

Protocol A: Chemoselective Nitrile Reduction to 3-(Aminomethyl) Intermediate

Objective: High-yield conversion of the 3-cyano group to a primary amine, a critical step in synthesizing fused bicyclic heteroaryls ()[2].

Mechanistic Causality: Nitriles are prone to forming secondary amine dimers during catalytic hydrogenation because the intermediate imine can react with the newly formed primary amine. The addition of aqueous ammonia (NH₃) is a deliberate, mechanistic choice: ammonia acts as a competing, highly concentrated nucleophile that traps the imine intermediate, shifting the equilibrium entirely toward the desired primary amine.

Step-by-Step Methodology:

-

Preparation: In a thick-walled glass hydrogenation vessel, dissolve 0.3 g (2.0 mmol) of 3-Cyano-2,4-dimethyl-2-hydroxypyridine in 5 mL of anhydrous methanol.

-

Additive Introduction: Add 0.3 mL of concentrated aqueous NH₃ (28% w/w) to the solution.

-

Catalyst Addition: Carefully add a catalytic amount of Raney Nickel slurry (~50 mg). Safety Note: Raney Ni is highly pyrophoric; ensure it remains wetted with solvent at all times.

-

Hydrogenation: Purge the vessel with nitrogen gas (3x), followed by hydrogen gas (3x). Pressurize the system with H₂ using a bladder (approx. 1-1.5 atm).

-

Reaction: Stir the mixture vigorously at room temperature for 3–5 hours.

-

Workup: Filter the reaction mixture through a tightly packed pad of Celite to safely remove the Raney Ni catalyst. Wash the Celite pad with an additional 10 mL of methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Dry the residue thoroughly under high vacuum to afford the 3-(aminomethyl)-4,6-dimethyl-2-hydroxypyridine product.

Self-Validating System: To confirm complete conversion, analyze the crude product via FT-IR. The sharp, distinct nitrile stretch (-C≡N) at ~2220 cm⁻¹ must completely disappear, replaced by broad N-H stretching bands at 3300–3400 cm⁻¹.

Protocol B: Electrophilic Activation via Chlorination

Objective: Synthesis of 2-chloro-4,6-dimethylpyridine-3-carbonitrile, an electrophilic hub for SNAr reactions to form pyrazolo[3,4-b]pyridines ()[4].

Mechanistic Causality: Because the starting material exists predominantly as a 2-pyridone, the carbonyl oxygen must be transformed into a viable leaving group. Phosphorus oxychloride (POCl₃) phosphorylates the oxygen, activating the C2 position for nucleophilic attack by chloride ions. Phosphorus pentachloride (PCl₅) is added as an accelerant to drive the chlorination to completion.

Step-by-Step Methodology:

-

Activation: In a dry, round-bottom flask equipped with a reflux condenser, suspend the starting material (1.0 eq) in neat POCl₃ (5.0 eq).

-

Catalysis: Add PCl₅ (1.1 eq) in small portions to the suspension.

-

Reflux: Heat the mixture to 100–110 °C for 4–6 hours. The solid will gradually dissolve, indicating the progression of the chlorination.

-

Quenching: Cool the mixture to room temperature. Carefully and slowly pour the mixture over crushed ice with vigorous stirring to hydrolyze excess POCl₃. Caution: This step is highly exothermic and releases HCl gas; perform strictly in a fume hood.

-

Neutralization & Extraction: Neutralize the aqueous mixture to pH 7 using cold saturated NaHCO₃. Extract with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Evaporate the solvent and purify via silica gel column chromatography (Hexanes:Ethyl Acetate) to yield the pure 2-chloro intermediate.

Self-Validating System: Analyze the purified product via Mass Spectrometry (LC-MS). The successful incorporation of chlorine is definitively validated by the appearance of a characteristic M and M+2 isotope peak pattern in a 3:1 ratio.

Analytical Validation & Quality Control

For routine purity assessment and pharmacokinetic tracking, a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required.

According to application standards established for this specific intermediate ()[6]:

-

Column: Mixed-mode or standard RP C18 (e.g., Newcrom R1, 3 µm particle size for fast UPLC applications).

-

Mobile Phase: Acetonitrile (MeCN) and Water.

-

Modifier: 0.1% Phosphoric acid (for UV detection) or 0.1% Formic acid (for MS-compatible applications).

-

Detection: UV at 254 nm.

This method ensures baseline resolution between the relatively non-polar starting material and its highly polar reduced (amine) or chlorinated derivatives.

References

- Title: Substituted 6,5-fused bicyclic heteroaryl compounds (Patent WO2012118812A2)

-

Title: 3-Cyano-4,6-dimethyl-2-hydroxypyridine Compound Summary (CID 69856) Source: PubChem URL: [Link]

-

Title: A Comparative Study on the Structural and Vibrational Properties of Two Potential Antimicrobial and Anticancer Cyanopyridine Derivatives Source: Open Journal of Synthesis Theory and Applications (SCIRP) URL: [Link]

-

Title: Syntheses of New Pyrazolo-, and Tetrazolopyridines Source: Croatica Chemica Acta / CORE URL: [Link]

-

Title: Separation of 3-Cyano-4,6-dimethyl-2-hydroxypyridine on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Sources

- 1. 3-Cyano-4,6-dimethyl-2-hydroxypyridine | C8H8N2O | CID 69856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2012118812A2 - Substituted 6,5-fused bicyclic heteroaryl compounds - Google Patents [patents.google.com]

- 3. Buy 3-Cyano-4,6-dimethyl-2-hydroxypyridine | 769-28-8 [smolecule.com]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. 3-Cyano-4,6-dimethyl-2-hydroxypyridine | SIELC Technologies [sielc.com]